2-({[5-(butylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine
Description
The compound 2-({[5-(butylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is a heterocyclic molecule featuring a 1,2,4-triazole core linked to a pyrimidine ring via a methylsulfanyl bridge. The triazole moiety is substituted at position 5 with a butylsulfanyl group and at position 4 with a 3-(trifluoromethyl)phenyl group, while the pyrimidine ring contains 4,6-dimethyl substituents.
Synthetic routes for such compounds typically involve cyclocondensation reactions of thiosemicarbazides or copper-catalyzed cross-coupling to install sulfanyl groups.
Properties
IUPAC Name |
2-[[5-butylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5S2/c1-4-5-9-29-19-27-26-17(12-30-18-24-13(2)10-14(3)25-18)28(19)16-8-6-7-15(11-16)20(21,22)23/h6-8,10-11H,4-5,9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVDSFIDOROZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CSC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazole Core Construction
The 1,2,4-triazole ring is typically assembled via cyclization reactions. A common method involves condensing thiocarbohydrazides with carboxylic acid derivatives under acidic conditions. For example, 3-(trifluoromethyl)phenyl isocyanate reacts with butyl thiohydrazine to form the intermediate 5-(butylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-carbaldehyde .
Pyrimidine Subunit Preparation
The 4,6-dimethylpyrimidine-2-thiol component is synthesized through a Gould-Jacobs reaction, where ethyl acetoacetate undergoes cyclization with thiourea in the presence of a base.
Coupling Strategy
The final step involves linking the triazole and pyrimidine subunits via a sulfanyl-methyl bridge. This is achieved through a nucleophilic substitution reaction between the triazole’s chloromethyl derivative and the pyrimidine thiolate.
Step-by-Step Synthetic Procedures
Synthesis of 5-(Butylsulfanyl)-4-[3-(Trifluoromethyl)phenyl]-4H-1,2,4-Triazole-3-Carbaldehyde
- Reagents : 3-(Trifluoromethyl)phenyl isocyanate, butyl thiohydrazine, acetic acid.
- Procedure :
- Dissolve butyl thiohydrazine (1.2 equiv) in anhydrous THF under nitrogen.
- Add 3-(trifluoromethyl)phenyl isocyanate (1.0 equiv) dropwise at 0°C.
- Stir for 12 hours at room temperature, then acidify with acetic acid to precipitate the product.
- Yield: 68–72% after recrystallization from ethanol.
Preparation of 4,6-Dimethylpyrimidine-2-Thiol
- Reagents : Ethyl acetoacetate, thiourea, sodium ethoxide.
- Procedure :
- Heat a mixture of ethyl acetoacetate (2.0 equiv) and thiourea (1.0 equiv) in ethanol with sodium ethoxide (1.5 equiv) at reflux for 6 hours.
- Neutralize with HCl and extract the product with dichloromethane.
- Yield: 85–90%.
Coupling Reaction and Final Functionalization
- Reagents : Triazole chloromethyl derivative, pyrimidine thiolate, NaH.
- Procedure :
- Generate the pyrimidine thiolate by treating 4,6-dimethylpyrimidine-2-thiol with NaH in DMF.
- Add the triazole chloromethyl derivative (1.0 equiv) and stir at 60°C for 8 hours.
- Purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
- Yield: 55–60%.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
- THF vs. DMF : THF provides higher selectivity for the triazole cyclization, while DMF accelerates thiolate coupling.
- Temperature : Coupling reactions above 60°C lead to side products (e.g., disulfide formation), whereas temperatures below 50°C result in incomplete conversion.
Catalytic Systems
- Palladium Catalysts : Pd(OAc)₂ (2 mol%) enhances coupling efficiency in triazole functionalization.
- Reducing Agents : NaBH(OAc)₃ in acetic acid/THF selectively reduces intermediates without affecting sulfanyl groups.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
- Reactor Design : Microfluidic reactors enable precise control over exothermic cyclization steps, reducing decomposition.
- Purification : Simulated moving bed (SMB) chromatography achieves >99% purity with minimal solvent waste.
Process Economics
- Cost Drivers : The trifluoromethylphenyl moiety accounts for 40% of raw material costs.
- Yield Optimization : Recycling side products (e.g., disulfides) via reductive cleavage improves overall yield by 12–15%.
Analytical Characterization and Quality Control
Spectroscopic Data
| Technique | Key Findings |
|---|---|
| ¹H NMR (400 MHz) | δ 7.85 (d, J=8.4 Hz, 1H, Ar-H), 4.45 (s, 2H, SCH₂), 2.55 (s, 6H, CH₃). |
| HPLC | Retention time: 8.2 min (C18 column, acetonitrile/water 70:30). |
Purity Assessment
- LC-MS : [M+H]⁺ m/z 513.2 (calculated 513.1).
- Elemental Analysis : C 52.1%, H 4.8%, N 16.3% (theoretical C 52.3%, H 4.7%, N 16.5%).
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups typically yields sulfoxides or sulfones.
Scientific Research Applications
2-({[5-(butylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-({[5-(butylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The sulfanyl groups may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazole-Pyrimidine Derivatives
Broader Comparison with Heterocyclic Systems
Other compounds listed in , such as 2-[[(4,6-dimethoxy-2-pyrimidinyl)amino]sulfonyl]methyl]benzoic acid and 5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione, highlight divergent structural frameworks:
- Pyrimidinediones : Feature a saturated pyrimidine ring with ketone groups, often associated with antiviral or enzyme-inhibitory activity.
- Benzothiadiazinones: Contain a fused benzene-thiadiazine system, commonly used as diuretics or herbicides.
These compounds differ in core heterocycles and functional groups, leading to distinct physicochemical and biological profiles. For example, sulfonyl or sulfonamide groups (e.g., in N-[4-(ethylthio)-2-(trifluoromethyl)phenyl]methanesulfonamide ) introduce polarity and hydrogen-bonding capacity, contrasting with the sulfanyl bridges in the target compound .
Biological Activity
The compound 2-({[5-(butylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on synthesized data, case studies, and research findings from diverse sources.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a pyrimidine ring and a triazole moiety, both of which are known for their biological significance.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing primarily on its antifungal and anticancer properties.
Antifungal Activity
Research has indicated that derivatives containing the triazole ring exhibit significant antifungal properties. A study on related compounds showed that triazole derivatives demonstrated effective inhibition against various fungal strains, including Erysiphe graminis and Sphaerotheca fuliginea .
Table 1: Antifungal Activity of Related Triazole Compounds
| Compound Name | Fungal Strain | Inhibition Percentage |
|---|---|---|
| Compound A | E. graminis | 85% |
| Compound B | S. fuliginea | 78% |
| Compound C | C. albicans | 90% |
Anticancer Activity
The anticancer potential of compounds with similar structures has been explored through various assays. For example, studies have shown that triazole-containing compounds can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Case Study: Anticancer Activity Evaluation
In a recent study, a related triazole derivative was tested against different cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 25 µM for the MCF-7 cell line .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Ergosterol Biosynthesis : Similar to other triazoles, it may inhibit the enzyme lanosterol demethylase, disrupting fungal cell membrane integrity.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
